

Ethyl 10(E)-heptadecenoate: A Comprehensive Technical Guide on Structure and Synthesis

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Compound of Interest

Compound Name: *Ethyl 10(E)-heptadecenoate*

Cat. No.: *B15552567*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of **Ethyl 10(E)-heptadecenoate**, a long-chain unsaturated ester. The document details its chemical structure, physicochemical properties, and provides comprehensive experimental protocols for its synthesis. This guide is intended to serve as a critical resource for professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Compound Structure and Properties

Ethyl 10(E)-heptadecenoate is characterized by a 17-carbon aliphatic chain containing a single trans-configured double bond at the C-10 position, with an ethyl ester functional group at the terminus. While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on its structure and data from analogous long-chain esters and its saturated counterpart, ethyl heptadecanoate.

Table 1: General and Physicochemical Properties of **Ethyl 10(E)-heptadecenoate**

Property	Value
Molecular Formula	C ₁₉ H ₃₆ O ₂
Molecular Weight	296.49 g/mol
IUPAC Name	Ethyl (10E)-heptadec-10-enoate
CAS Number	150324-17-7
Estimated Boiling Point	337.67 °C at 760 mmHg (based on the saturated analog) [1]
Estimated Melting Point	28 °C (based on the saturated analog) [1]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). [2] [3]

Disclaimer: The physical properties are based on estimations and data from analogous compounds. Experimental verification is recommended for precise applications.

Table 2: Predicted Spectroscopic Data for **Ethyl 10(E)-heptadecenoate**

Spectroscopic Technique	Predicted Characteristic Signals
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~5.4 (m, 2H, olefinic protons, -CH=CH-), 4.12 (q, J=7.1 Hz, 2H, ester ethyl -OCH ₂ CH ₃), 2.28 (t, J=7.5 Hz, 2H, α -methylene protons, -CH ₂ COO-), ~2.0 (m, 4H, allylic protons, -CH ₂ CH=), 1.63 (m, 2H, β -methylene protons, -CH ₂ CH ₂ COO-), 1.2-1.4 (br m, 16H, aliphatic methylene protons), 1.25 (t, J=7.1 Hz, 3H, ester ethyl -OCH ₂ CH ₃), 0.88 (t, J=6.8 Hz, 3H, terminal methyl -CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ ~173.9 (C=O, ester), ~130.5 (olefinic CH), ~130.4 (olefinic CH), 60.1 (-OCH ₂ CH ₃), ~34.4 (-CH ₂ COO-), ~32.6, ~31.9, ~29.7, ~29.5, ~29.3, ~29.2, ~29.1 (aliphatic CH ₂), ~25.0, ~22.7, 14.3 (-OCH ₂ CH ₃), 14.1 (terminal -CH ₃)
Infrared (IR, neat)	~3010 cm ⁻¹ (C-H stretch, vinyl), ~2925, 2855 cm ⁻¹ (C-H stretch, aliphatic), ~1740 cm ⁻¹ (C=O stretch, ester), ~1650 cm ⁻¹ (C=C stretch, alkene), ~965 cm ⁻¹ (C-H out-of-plane bend, trans-alkene)
Mass Spectrometry (EI)	Predicted fragments (m/z): 296 (M ⁺), 251 ([M-OC ₂ H ₅] ⁺), 222, 180, 155, 101, 88.

Disclaimer: The spectroscopic data are predicted based on the chemical structure and known values for similar compounds. Actual experimental data may vary.

Synthetic Methodologies

The synthesis of **Ethyl 10(E)-heptadecenoate** can be effectively achieved through established olefination reactions. This guide provides detailed, representative protocols for the Wittig reaction and olefin cross-metathesis.

Synthesis via Wittig Reaction

The Wittig reaction provides a robust method for the stereoselective synthesis of alkenes. The reaction of an aldehyde with a phosphorus ylide is a cornerstone of modern organic synthesis.

For **Ethyl 10(E)-heptadecenoate**, the reaction would involve heptanal and a stabilized phosphorane to favor the formation of the (E)-isomer.[4]

Experimental Protocol: Wittig Synthesis of **Ethyl 10(E)-heptadecenoate** (Representative)

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

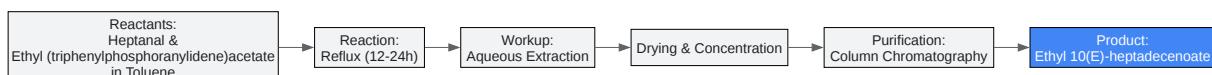
- Heptanal
- Ethyl (triphenylphosphoranylidene)acetate
- Anhydrous Toluene
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate
- Silica gel (for column chromatography)
- Hexane and Ethyl Acetate (HPLC grade)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve heptanal (1.0 eq) in anhydrous toluene.
- Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

- After completion, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure **Ethyl 10(E)-heptadecenoate**.

Diagram of the Wittig Reaction Workflow



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Caption: A schematic workflow for the synthesis of **Ethyl 10(E)-heptadecenoate** via the Wittig reaction.

Synthesis via Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful and versatile catalytic reaction for the formation of carbon-carbon double bonds. The reaction of 1-decene with ethyl acrylate in the presence of a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, provides a direct route to **Ethyl 10(E)-heptadecenoate**.^[5]

Experimental Protocol: Cross-Metathesis Synthesis of **Ethyl 10(E)-heptadecenoate** (Representative)

This protocol is a representative example and may require optimization for specific laboratory conditions.

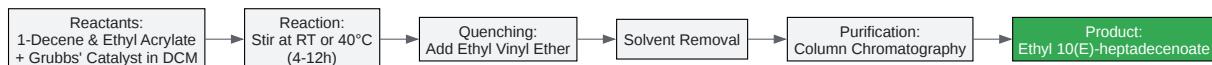
Materials:

- 1-Decene
- Ethyl acrylate
- Grubbs' Second-Generation Catalyst
- Anhydrous Dichloromethane (DCM)
- Ethyl vinyl ether (for quenching)
- Silica gel (for column chromatography)
- Hexane and Ethyl Acetate (HPLC grade)

Procedure:

- To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon), add anhydrous dichloromethane.
- Add 1-decene (1.0 eq) and ethyl acrylate (1.2 eq) to the solvent.
- Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 4-12 hours. Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.
- Remove the solvent under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the final product.

Diagram of the Cross-Metathesis Workflow



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